molecular formula C5H10N2O2S B8700400 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B8700400
M. Wt: 162.21 g/mol
InChI Key: VHYALGSZPAKHBY-UHFFFAOYSA-N
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Patent
US07772262B2

Procedure details

400 mg of tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate were dissolved in 10 ml of CH2Cl2/trifluoroacetic acid 1:1 and left to stand for 2 hours. The volatile constituents were removed in vacuo and coevaporated twice with 50 ml of CH2Cl2 each time. 410 mg of pale yellow oil were obtained and were directly employed further.
Name
tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 trifluoroacetic acid
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[S:8](=[O:10])(=[O:9])[N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1>C(Cl)Cl.FC(F)(F)C(O)=O>[CH:1]1([N:4]2[CH2:5][CH2:6][NH:7][S:8]2(=[O:10])=[O:9])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate
Quantity
400 mg
Type
reactant
Smiles
C1(CC1)N1CCN(S1(=O)=O)C(=O)OC(C)(C)C
Name
CH2Cl2 trifluoroacetic acid
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl.FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The volatile constituents were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)N1S(NCC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 165.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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